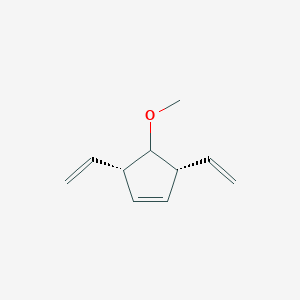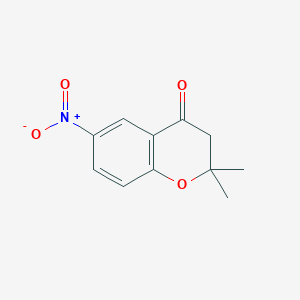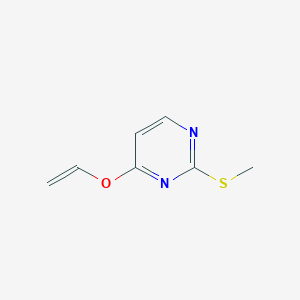
Z-Leu-Val-Gly ジアゾメチルケトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is a complex organic compound with a molecular formula of C22H31N5O5 This compound is notable for its intricate structure, which includes a diazo group, a leucyl residue, and a phenylmethoxycarbonyl group
科学的研究の応用
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or modulate biological pathways.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用機序
Target of Action
The primary target of Z-Leu-Val-Gly Diazomethyl Ketone, also known as L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)- (9CI), is the human cysteine proteinase . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of key physiological responses.
Mode of Action
Z-Leu-Val-Gly Diazomethyl Ketone acts as an irreversible inhibitor of human cysteine proteinase . It mimics part of the human cysteine proteinase-binding center, thereby blocking the enzyme’s active site and preventing it from catalyzing its substrate .
Result of Action
The primary molecular effect of Z-Leu-Val-Gly Diazomethyl Ketone is the inhibition of cysteine proteinase activity . This can lead to a decrease in protein degradation, potentially affecting various cellular processes. The compound has also been tested for antiviral activity against herpes simplex virus type 1 (HSV) and found to block the HSV replication .
生化学分析
Biochemical Properties
Z-Leu-Val-Gly Diazomethyl Ketone mimics part of the human cysteine proteinase-binding center . This interaction with cysteine proteinase, an enzyme involved in various biological processes, suggests that Z-Leu-Val-Gly Diazomethyl Ketone may have a significant role in biochemical reactions.
Cellular Effects
The exact cellular effects of Z-Leu-Val-Gly Diazomethyl Ketone are not fully understood yet. Given its role as an irreversible inhibitor of human cysteine proteinase , it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Z-Leu-Val-Gly Diazomethyl Ketone exerts its effects at the molecular level through its interaction with cysteine proteinase . As an irreversible inhibitor, it binds to the enzyme and prevents it from participating in further reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves multiple steps, typically starting with the protection of the amino group of L-valinamide. The phenylmethoxycarbonyl group is introduced using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The leucyl residue is then coupled to the protected valinamide using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the diazo group is introduced through a diazo transfer reaction using a diazo transfer reagent such as imidazole-1-sulfonyl azide hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a diazonium salt.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Diazonium salts.
Reduction: Amines.
Substitution: Substituted amides or esters.
類似化合物との比較
Similar Compounds
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-N-(3-diazo-2-oxopropyl)-(9CI)
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanylglycyl-
Uniqueness
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazo group, in particular, allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
119670-30-3 |
|---|---|
分子式 |
C22H31N5O5 |
分子量 |
445.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |
InChIキー |
ZLDBPOCJCXPVND-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
同義語 |
N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)


